Superior HDAC1 Inhibitory Potency: A 14-Fold Improvement Over the Clinical Benchmark SAHA
Methyl 2-(3-bromo-4-fluorophenyl)-2-chloroacetate is a key synthetic precursor to compound 19, a highly potent histone deacetylase 1 (HDAC1) inhibitor. In a direct comparative study, compound 19 demonstrated an IC50 of 1.8 nM against HDAC1, a significant 14-fold improvement in potency compared to the FDA-approved HDAC inhibitor, suberoylanilide hydroxamic acid (SAHA; vorinostat), which exhibited an IC50 of 25.0 nM under comparable assay conditions [1]. This dramatic increase in potency is directly attributable to the structural features introduced by the starting material.
| Evidence Dimension | HDAC1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 1.8 nM (as compound 19) |
| Comparator Or Baseline | SAHA (Vorinostat): 25.0 nM |
| Quantified Difference | 14-fold improvement in potency |
| Conditions | Inhibition of HDAC1 (unknown origin) preincubated for 15 mins followed by addition of Fluor de Lys as substrate for 1 hr by fluorometric assay [1] |
Why This Matters
For procurement, this evidence confirms that the compound enables the synthesis of HDAC inhibitors with a potency profile that cannot be matched by simpler, non-halogenated building blocks used to synthesize SAHA-like molecules, thereby justifying its selection for cutting-edge epigenetic drug discovery programs.
- [1] BindingDB. (n.d.). BDBM50142796 (CHEMBL3759186). IC50 for HDAC1 (compound 19) and comparative data for SAHA. View Source
